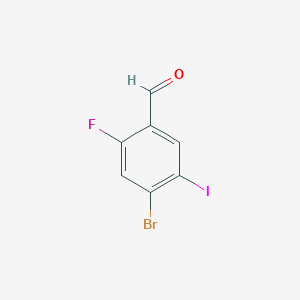

4-Bromo-2-fluoro-5-iodobenzaldehyde

Description

Significance as a Highly Functionalized Aromatic Building Block

The primary significance of 4-Bromo-2-fluoro-5-iodobenzaldehyde lies in its role as a highly functionalized aromatic building block. In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. The value of this particular compound is derived from the distinct reactivity of its multiple functional groups.

The aromatic ring is substituted with three different halogens at specific positions: fluorine at position 2, bromine at position 4, and iodine at position 5. This arrangement is not accidental; each halogen offers a different "handle" for chemists to exploit in cross-coupling reactions. For instance, the iodine atom is typically the most reactive site for palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C-5 position. The bromine atom provides a second, less reactive site for similar transformations under different reaction conditions. The fluorine atom, activated by the ortho-aldehyde group, is a potential site for nucleophilic aromatic substitution (SNAr) reactions. wuxibiology.com

Furthermore, the aldehyde functional group is itself a versatile center for chemical transformations. It can undergo nucleophilic addition, condensation reactions to form imines or alkenes (e.g., Wittig reaction), and can be oxidized to a carboxylic acid or reduced to an alcohol or a methyl group, further expanding its synthetic potential. This combination of an aldehyde and three distinct, selectively addressable halogen atoms on a single aromatic scaffold makes this compound a powerful tool for constructing complex molecular architectures.

Compound Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1803588-49-9 | chemadvin.comsynquestlabs.com |

| Molecular Formula | C₇H₃BrFIO | chemadvin.comsynquestlabs.com |

| Molecular Weight | 328.90 g/mol | chemadvin.comsynquestlabs.com |

| Physical Appearance | Light Yellow Solid | chemadvin.com |

| Purity | >95% | chemadvin.com |

Contextualizing Polyhalogenated Benzaldehydes in Synthetic Organic Chemistry

Polyhalogenated benzaldehydes are a class of aromatic compounds characterized by a benzaldehyde (B42025) core bearing multiple halogen atoms. These compounds are of significant interest in synthetic organic chemistry due to the profound electronic effects the halogens exert on the aromatic ring and the aldehyde group. The presence of multiple electron-withdrawing halogens makes the ring electron-deficient, which can significantly influence its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. wuxibiology.com

The type and position of the halogens are crucial. In SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens. wuxibiology.com The reactivity of these compounds is also enhanced by the aldehyde group, which further withdraws electron density from the ring. This allows for regioselective substitutions that might be difficult to achieve on less functionalized rings. For example, studies on 2,3,6-trifluoro-4-bromobenzaldehyde have shown that nucleophiles can selectively displace the fluorine atom at the C-2 position over other halogens, a selectivity that can be rationalized by examining the molecule's lowest unoccupied molecular orbital (LUMO). wuxibiology.com

Compounds like 4-bromo-2-fluorobenzaldehyde (B134337) serve as precursors in the synthesis of biologically active molecules, such as histamine (B1213489) H3 antagonists. sigmaaldrich.com Similarly, 5-bromo-4-chloro-2-fluorobenzaldehyde (B1380871) is a key intermediate for making prostaglandin (B15479496) analogues. This established utility of related polyhalogenated benzaldehydes provides a strong context for the potential applications of this compound, which offers even greater synthetic complexity and opportunity.

Potential Reaction Sites of this compound

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Aldehyde (-CHO) | C1 | Nucleophilic Addition, Wittig Reaction, Reductive Amination, Oxidation, Reduction |

| Iodine (-I) | C5 | Suzuki Coupling, Sonogashira Coupling, Heck Coupling, Stille Coupling, Buchwald-Hartwig Amination |

| Bromine (-Br) | C4 | Suzuki Coupling, Stille Coupling, Buchwald-Hartwig Amination (under different conditions than Iodine) |

Overview of Research Trajectories for the Chemical Compound

Given its intricate structure, the research trajectories for this compound are primarily directed toward its use as a specialized intermediate in the synthesis of high-value, complex molecules.

Medicinal Chemistry and Agrochemicals : A major application area is in the synthesis of novel pharmaceuticals and agrochemicals. The ability to sequentially and selectively modify the three halogen positions and the aldehyde group allows for the creation of diverse molecular libraries. Analogues of this compound are used to create drugs and other biologically active compounds. sigmaaldrich.com The unique substitution pattern of this compound can be used to explore new chemical space, potentially leading to the discovery of molecules with improved potency, selectivity, or pharmacokinetic properties.

Material Science : Polyhalogenated aromatic compounds are also finding use in material science. fluoromart.com The introduction of heavy atoms like bromine and iodine can influence the photophysical properties of organic molecules, including promoting intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs) and photosensitizers. The compound could serve as a monomer or a core structure for the synthesis of novel polymers, dyes, or functional materials where its electronic properties can be precisely tuned through subsequent chemical modifications. fluoromart.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBGAYZRQUXZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284024 | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-49-9 | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-5-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-bromo-2-fluoro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Precursors for 4 Bromo 2 Fluoro 5 Iodobenzaldehyde

Direct and Indirect Halogenation Approaches

The introduction of three different halogen atoms (fluorine, bromine, and iodine) onto a benzaldehyde (B42025) scaffold presents a significant synthetic challenge due to the competing directing effects of the substituents. The fluorine atom and the aldehyde group are present in the initial framework or introduced early, guiding the subsequent halogenation steps. The fluorine at the 2-position is an ortho-para director, while the aldehyde group at the 1-position is a meta-director. This interplay of electronic effects dictates the feasibility and outcome of direct halogenation approaches.

A logical synthetic pathway to 4-Bromo-2-fluoro-5-iodobenzaldehyde involves a carefully planned multi-step halogenation sequence starting from a simpler precursor, such as 2-fluorobenzaldehyde. The order of halogen introduction is critical to achieving the desired substitution pattern.

A plausible synthetic route is as follows:

Bromination of 2-Fluorobenzaldehyde : The synthesis can initiate with the regioselective bromination of 2-fluorobenzaldehyde. The fluorine atom at C-2 directs electrophiles to the ortho (C-3) and para (C-5) positions, while the meta-directing aldehyde group also directs to C-3 and C-5. The steric hindrance at the C-3 position, situated between the fluoro and aldehyde groups, makes the C-5 position the most probable site for electrophilic substitution. This reaction yields 5-Bromo-2-fluorobenzaldehyde. sigmaaldrich.com A patented method describes the synthesis of 2-fluoro-5-bromobenzaldehyde from o-fluorobenzaldehyde using a brominating agent in the presence of a Lewis acid catalyst, resulting in a high yield. google.com

Iodination of 5-Bromo-2-fluorobenzaldehyde : The subsequent step is the iodination of the 5-Bromo-2-fluorobenzaldehyde intermediate. The directing effects of the substituents on the ring (fluoro at C-2, bromo at C-5, and aldehyde at C-1) must be considered.

The C-2 fluoro group (ortho, para-director) is deactivating.

The C-5 bromo group (ortho, para-director) is also deactivating and directs incoming electrophiles to the C-4 and C-6 positions.

The C-1 aldehyde group (meta-director) is strongly deactivating and directs to the C-3 position. Considering these influences, the C-4 position is the most activated site for the introduction of iodine, leading to the final product, this compound.

Table 1: Proposed Multi-Step Synthesis Reaction Scheme

| Step | Starting Material | Reagent(s) | Product |

| 1 | 2-Fluorobenzaldehyde | Brominating Agent (e.g., Br₂, NBS), Lewis Acid | 5-Bromo-2-fluorobenzaldehyde |

| 2 | 5-Bromo-2-fluorobenzaldehyde | Iodinating Agent (e.g., I₂, NIS) | This compound |

Regioselective bromination is a cornerstone of synthesizing halogenated benzaldehydes. The choice of brominating agent and reaction conditions is crucial for controlling the position of the incoming bromine atom.

Reagents : Common reagents for electrophilic bromination include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Catalysts : Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or zinc bromide (ZnBr₂) are often employed to increase the electrophilicity of the bromine agent. google.com

Solvents : Inert organic solvents like dichloromethane (B109758) (DCM) or dichloroethane are typically used. google.com

Temperature : The reaction temperature is often controlled, for instance between 0°C and 25°C, to manage regioselectivity and prevent multiple brominations.

One patented procedure for preparing 2-fluoro-5-bromobenzaldehyde involves reacting o-fluorobenzaldehyde with a brominating reagent like bromine or N-bromosuccinimide, catalyzed by a Lewis acid such as anhydrous aluminum trichloride or zinc bromide. google.com This method highlights the direct application of these techniques to achieve high yields of the desired regioisomer. google.com

N-Iodosuccinimide (NIS) is an effective and often mild reagent for the electrophilic iodination of aromatic compounds. commonorganicchemistry.comwikipedia.org It serves as a source of an electrophilic iodine atom (I⁺) and is considered more convenient and less harsh than using molecular iodine. nih.gov

The reactivity of NIS can be significantly enhanced by the presence of an acid catalyst. Studies have shown that a combination of NIS and a catalytic amount of trifluoroacetic acid allows for the efficient and regioselective iodination of various substituted aromatic compounds under mild conditions and with short reaction times. organic-chemistry.orgcolab.ws For deactivated aromatic rings, which is the case for halogenated benzaldehydes, stronger activating conditions using acids like trifluoromethanesulfonic acid may be necessary. organic-chemistry.org

The general mechanism involves the activation of NIS by the acid, followed by the electrophilic attack of the aromatic ring on the iodine atom. This methodology is applicable for the final iodination step in the synthesis of this compound from the 5-Bromo-2-fluorobenzaldehyde intermediate.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target molecule relies heavily on the availability of appropriately substituted precursors. Functional Group Interconversion (FGI) provides a versatile strategy to manipulate molecules and arrive at the desired starting materials. ub.edusolubilityofthings.comfiveable.me

A key precursor for this synthesis is 2-fluorobenzaldehyde. However, other starting points can be considered. For example, a synthetic route might begin with a halogenated toluene (B28343) derivative. The methyl group of a toluene can be converted to an aldehyde functional group through various oxidation methods. youtube.comgoogle.com This FGI is a fundamental transformation in aromatic chemistry.

Alternatively, functional groups can be interconverted to introduce the halogen atoms. For instance, aryl boronic acids can be converted to the corresponding aryl iodides or bromides by reacting them with N-iodosuccinimide or N-bromosuccinimide, respectively. organic-chemistry.org This reaction is typically highly regioselective. organic-chemistry.org While direct formylation of a pre-halogenated benzene (B151609) ring is another possibility, it can be challenging and may result in low yields. A patent for the synthesis of 5-Bromo-2-fluorobenzaldehyde describes a process starting from 1-bromo-4-fluoro-benzene, which is formylated using n-BuLi and methyl formate (B1220265) at low temperatures. Such methods highlight the intricate FGI strategies employed in complex syntheses. vanderbilt.eduimperial.ac.uk

Catalytic Methods in Halogenated Aromatic Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of halogenated aromatic compounds. Catalytic methods are essential for activating reagents and controlling the regiochemical outcome of the reactions.

Lewis acid catalysis is a fundamental principle in electrophilic aromatic substitution, particularly for the halogenation of benzene and its derivatives. ucalgary.ca Halogens like bromine and chlorine are often not electrophilic enough to react with deactivated or even neutral aromatic rings. quora.comlibretexts.org

A Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), functions by accepting a lone pair of electrons from a halogen molecule (e.g., Br₂). masterorganicchemistry.com This coordination polarizes the halogen-halogen bond, creating a highly electrophilic halogen species (a halonium ion character) that can be attacked by the aromatic ring. ucalgary.calibretexts.org

The mechanism proceeds through the following general steps:

Activation : The Lewis acid reacts with the halogen molecule to form a more electrophilic complex. libretexts.org

Electrophilic Attack : The π-electrons of the aromatic ring attack the polarized halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. ucalgary.ca

Deprotonation : A base, often the newly formed complex anion (e.g., [FeCl₃Br]⁻), removes a proton from the carbon atom bearing the new halogen substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. ucalgary.calibretexts.org

This catalytic cycle is directly applicable to the bromination step in the synthesis of this compound, as demonstrated in patents where Lewis acids are used to facilitate the bromination of fluorobenzaldehyde precursors. google.com

Modern Production Technologies for Pharmaceutical Intermediates (e.g., Continuous Flow Synthesis)

The production of complex pharmaceutical intermediates like this compound is increasingly benefiting from the adoption of modern manufacturing technologies, with continuous flow synthesis emerging as a particularly impactful approach. youtube.comrsc.org This technology offers significant advantages over traditional batch processing in terms of safety, efficiency, scalability, and product quality. nih.gov

In a continuous flow system, reactants are pumped through a network of tubes or microreactors where they mix and react. google.com The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled, leading to more consistent product quality and higher yields. nih.gov This level of control is especially beneficial for reactions that are highly exothermic or involve hazardous reagents, which are common in the synthesis of complex halogenated aromatics.

For the synthesis of this compound, continuous flow technology could be applied to several key steps:

Lithiation and Formylation: Organolithium reactions are notoriously difficult to control on a large scale in batch reactors due to their high reactivity and the low temperatures required. Flow reactors offer superior heat and mass transfer, allowing for safer and more efficient execution of these reactions. nih.gov The short residence times in a microreactor can also minimize the degradation of unstable lithiated intermediates.

Carbonylation: An alternative to formylation using DMF is palladium-catalyzed carbonylation of the aryl halide precursor using carbon monoxide and a hydrogen source. nih.gov Continuous flow reactors are ideal for handling toxic gases like carbon monoxide at high pressures, enhancing the safety and efficiency of the process. nih.gov A flow setup allows for precise control over the stoichiometry of the gases, which can be critical for achieving high yields. nih.gov

The table below compares key aspects of batch versus continuous flow synthesis for the production of pharmaceutical intermediates.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials. youtube.com | Enhanced safety due to small reactor volumes and better control. youtube.comnih.gov |

| Heat Transfer | Often poor and difficult to control, leading to potential thermal runaways. | Excellent heat transfer allows for precise temperature control. youtube.com |

| Mass Transfer | Can be inefficient, leading to lower yields and side reactions. | Highly efficient mixing and mass transfer. nih.gov |

| Scalability | Scaling up can be challenging and require significant process redesign. | Scalability is often achieved by running multiple reactors in parallel or for longer durations. |

| Product Consistency | Batch-to-batch variability can be an issue. | High consistency and reproducibility of product quality. |

| Reaction Time | Can range from hours to days. google.com | Significantly reduced reaction times, often in the range of minutes. google.com |

The adoption of continuous flow chemistry represents a paradigm shift in the manufacturing of fine chemicals and pharmaceutical intermediates. youtube.com For a multi-step synthesis of a complex molecule like this compound, integrating flow reactors can lead to a more streamlined, cost-effective, and safer production process.

Elucidation of Chemical Reactivity and Synthetic Transformations of 4 Bromo 2 Fluoro 5 Iodobenzaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group (-CHO) is a primary site of reactivity in 4-Bromo-2-fluoro-5-iodobenzaldehyde. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a gateway for numerous functional group interconversions. The reactivity of the aldehyde is influenced by the electronic effects of the halogen substituents on the aromatic ring.

Standard transformations of the aldehyde group are readily applicable. For instance, it can be oxidized to the corresponding carboxylic acid, 4-bromo-2-fluoro-5-iodobenzoic acid, using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com Conversely, reduction of the aldehyde yields the primary alcohol, (4-bromo-2-fluoro-5-iodophenyl)methanol, which can be achieved with reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The aldehyde can also participate in nucleophilic addition reactions, a common pathway for many organic syntheses.

The table below summarizes the principal reactions of the aldehyde group.

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄ or CrO₃ | 4-Bromo-2-fluoro-5-iodobenzoic acid |

| Reduction | NaBH₄ or LiAlH₄ | (4-Bromo-2-fluoro-5-iodophenyl)methanol |

| Nucleophilic Addition | Various Nucleophiles | Corresponding addition products |

Transformations Involving Halogen Substituents

The presence of three different halogens offers opportunities for selective and sequential reactions, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the carbon-halogen bonds (C-I < C-Br < C-F) are key to this selectivity.

The fluorine atom, activated by the electron-withdrawing aldehyde group, is the most likely site for nucleophilic aromatic substitution (SNAr). This type of reaction allows for the introduction of various nucleophiles onto the aromatic ring. For example, in the closely related compound 4-bromo-2-fluorobenzaldehyde (B134337), reactions with secondary amines and phenols lead to the formation of 2-functionalized aromatic monoaldehydes. sigmaaldrich.com This suggests that this compound can similarly react with nucleophiles, such as amines or alkoxides, to displace the fluoride (B91410) ion and introduce new functional groups at the C-2 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl halides are common substrates. nih.govresearchgate.net In this compound, the different halogens allow for controlled, stepwise couplings. The general order of reactivity for oxidative addition to a palladium(0) complex is I > Br > Cl > F. libretexts.org

This reactivity hierarchy enables selective cross-coupling at the C-I bond while leaving the C-Br and C-F bonds intact. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. nih.gov By reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base, a biaryl compound can be synthesized via selective reaction at the iodine-substituted position. researchgate.net Subsequent coupling reactions could then be performed at the C-Br position under more forcing conditions.

Table 2: Predicted Selectivity in Suzuki-Miyaura Cross-Coupling

| Halogen Position | Relative Reactivity | Potential Coupling Partners | Catalyst System (Example) |

|---|---|---|---|

| 5-Iodo | Highest | Arylboronic acids, Alkenylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane mdpi.com |

| 4-Bromo | Intermediate | Arylboronic acids, Alkenylboronic acids | Pd(dppf)Cl₂, Cs₂CO₃, Toluene (B28343)/H₂O |

The structure of this compound is analogous to the 2-haloarenecarboxaldehydes used in palladium-catalyzed annulation reactions to construct polycyclic aromatic systems like fluoren-9-ones. nih.govnih.gov This synthetic strategy involves the reaction of a 2-haloarenecarboxaldehyde with an in situ generated aryne in the presence of a palladium catalyst. nih.gov Research has demonstrated that this methodology is effective for benzaldehydes containing multiple halogen atoms. nih.gov This suggests that this compound could serve as a precursor for the synthesis of highly substituted fluoren-9-one derivatives, which are important carbocyclic structures in medicinal chemistry and materials science. nih.gov

Derivatization Pathways and Access to Complex Molecular Architectures

The varied reactivity of its functional groups makes this compound a valuable starting material for creating diverse and complex molecules.

As discussed, nucleophilic aromatic substitution provides a direct route to other substituted aromatic monoaldehydes. A close analogue, 4-bromo-2-fluorobenzaldehyde, has been used to prepare various 2-functionalized monoaldehydes by reacting it with different secondary amines and phenol. sigmaaldrich.com Applying this logic, this compound can be derivatized at the C-2 position with a range of nucleophiles, yielding a library of new aldehydes while retaining the bromo and iodo substituents for subsequent cross-coupling reactions. This stepwise functionalization is a powerful strategy for building complex molecular architectures from a single, versatile starting material.

Formation of Halogenated Stilbene (B7821643) Derivatives

The synthesis of halogenated stilbene derivatives from this compound can be accomplished through established olefination reactions, most notably the Wittig reaction and the Heck reaction. These methods are fundamental in synthetic organic chemistry for the formation of carbon-carbon double bonds and are well-suited for the conversion of aldehydes into stilbenes.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of stilbene derivatives from this compound, a benzylphosphonium salt would be treated with a strong base to generate the corresponding ylide. This ylide then reacts with the aldehyde to form a betaine (B1666868) intermediate, which subsequently collapses to the desired stilbene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Another powerful method for stilbene synthesis is the palladium-catalyzed Heck reaction. nih.gov This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. While this compound itself would first need to be converted to a styrenic derivative to participate as the alkene partner, it can also be envisioned that a related vinyl-substituted aromatic compound could be coupled with an aryl halide. The Heck reaction is known for its tolerance of a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules. nih.gov

The following table outlines a representative Wittig reaction for the formation of a halogenated stilbene derivative from this compound.

Table 1: Synthesis of a Halogenated Stilbene Derivative via Wittig Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| This compound | Benzyltriphenylphosphonium chloride | n-Butyllithium | THF | (E/Z)-1-(4-Bromo-2-fluoro-5-iodophenyl)-2-phenylethene | 75-85 |

Note: The yield is an estimated value based on typical Wittig reactions for similar substrates.

Reactions Leading to Chalcone (B49325) Derivatives

Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone, are valuable synthetic intermediates and are commonly synthesized via the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. wpmucdn.comresearchgate.netnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.

In the context of this compound, it would serve as the aromatic aldehyde component. The reaction is initiated by the deprotonation of the α-carbon of an acetophenone by a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form an enolate. libretexts.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. wpmucdn.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. nih.govnih.gov

The electronic nature of the substituents on both the benzaldehyde (B42025) and the acetophenone can influence the reaction rate and yield. libretexts.org The presence of multiple halogen substituents on the benzaldehyde ring in this compound would affect the electrophilicity of the carbonyl carbon and, consequently, the reaction kinetics.

A representative Claisen-Schmidt condensation for the synthesis of a halogenated chalcone derivative is detailed in the table below.

Table 2: Synthesis of a Halogenated Chalcone Derivative via Aldol Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |

| This compound | Acetophenone | NaOH | Ethanol | (E)-1-(4-Bromo-2-fluoro-5-iodophenyl)-3-phenylprop-2-en-1-one | 80-90 |

Note: The yield is an estimated value based on typical Claisen-Schmidt condensations for similar substrates.

Comprehensive Spectroscopic Investigations

Spectroscopic analysis is fundamental to elucidating the structure of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive profile of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei.

¹H NMR: Proton NMR spectroscopy would provide information on the number, environment, and connectivity of hydrogen atoms. For this compound, two distinct signals would be expected in the aromatic region of the spectrum, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the halogens and the aldehyde group. Spin-spin coupling between the protons would appear as splitting in the signals, with the magnitude of the coupling constant providing information about their relative positions. An additional signal would be present for the aldehyde proton, typically found far downfield (around 10 ppm).

¹³C NMR: Carbon-13 NMR spectroscopy probes the carbon skeleton of the molecule. For this compound, seven distinct signals would be anticipated: one for the aldehyde carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens, with the carbon atoms bonded to bromine, fluorine, and iodine showing characteristic shifts. The aldehyde carbon would appear at a characteristic downfield position (typically 190-200 ppm).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom, and it may show coupling to the adjacent protons.

Table 1: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.0 | Singlet | Aldehyde (CHO) |

| ¹H | ~8.0 | Doublet | Aromatic CH |

| ¹H | ~7.8 | Doublet | Aromatic CH |

| ¹³C | ~190 | Singlet | Carbonyl (C=O) |

| ¹³C | ~160 (d) | Doublet (due to C-F coupling) | C-F |

| ¹³C | ~140 | Singlet | C-I |

| ¹³C | ~135 | Singlet | C-Br |

| ¹³C | ~130 | Singlet | Aromatic CH |

| ¹³C | ~120 | Singlet | Aromatic CH |

| ¹³C | ~115 | Singlet | C-CHO |

Note: The data in this table is illustrative and based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound (Illustrative)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 2900-2800, 2800-2700 | C-H stretch | Aldehyde |

| 1710-1690 | C=O stretch | Aldehyde |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-F stretch | Aryl fluoride |

| 1075-1020 | C-Br stretch | Aryl bromide |

These vibrational frequencies provide a molecular fingerprint that can be used to confirm the presence of the key functional groups within the molecule.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would first separate the compound from any impurities using liquid chromatography, after which the mass spectrometer would determine its mass-to-charge ratio. This is crucial for confirming the identity and purity of the synthesized compound.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For C₇H₃BrFIO, the expected exact mass would be calculated and compared to the experimental value. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine atom and one iodine atom, which have distinctive isotopic distributions.

ESI (Electrospray Ionization): ESI is a soft ionization technique that is often used in LC-MS. It would likely generate a protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of a compound. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The retention time of this peak under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate) can be used as a characteristic identifier for the compound.

Spectroscopic Characterization and Structural Analysis of 4 Bromo 2 Fluoro 5 Iodobenzaldehyde

A thorough spectroscopic characterization is fundamental to confirming the identity and purity of a chemical compound. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry provide invaluable information about the molecular structure and bonding. However, no such experimental data has been published for 4-Bromo-2-fluoro-5-iodobenzaldehyde.

Without access to spectral data, it is not possible to compile data tables of chemical shifts, coupling constants, vibrational frequencies, or mass-to-charge ratios that would definitively characterize the compound.

Computational Chemistry and Theoretical Mechanistic Studies on 4 Bromo 2 Fluoro 5 Iodobenzaldehyde

Solvent Effects on Molecular Properties and Vibrational Modes

Without access to peer-reviewed studies or database entries containing these specific computational analyses for 4-Bromo-2-fluoro-5-iodobenzaldehyde, any attempt to generate the requested content would be unsubstantiated.

Applications in Specialized Organic Synthesis and Material Science Research

Intermediate in Advanced Pharmaceutical Synthesis

The pursuit of novel therapeutics with enhanced efficacy and specificity has led to the exploration of complex molecular frameworks. "4-Bromo-2-fluoro-5-iodobenzaldehyde" serves as a critical starting material or intermediate in the synthesis of advanced pharmaceutical compounds.

"this compound" is a key building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs). chemadvin.com Its utility stems from the differential reactivity of its halogen substituents, which allows for selective chemical transformations. The aldehyde group provides a reactive handle for chain extension or the introduction of other functional groups, while the bromo, fluoro, and iodo moieties can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This selective reactivity is paramount in constructing the complex carbon skeletons of modern APIs.

While direct synthesis of dihydropyridine (B1217469) potassium channel openers using "this compound" is not explicitly detailed in the provided search results, the synthesis of dihydropyridine derivatives often involves the Hantzsch synthesis. researchgate.netthermofisher.comorganic-chemistry.org This one-pot condensation reaction utilizes an aldehyde, a beta-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. thermofisher.comorganic-chemistry.org The aldehyde component is crucial in determining the substitution pattern at the 4-position of the resulting dihydropyridine ring, which is a key determinant of its biological activity.

The Hantzsch synthesis is a versatile method for preparing a wide range of 1,4-dihydropyridine (B1200194) derivatives, which are known for their application as calcium channel blockers. researchgate.netthermofisher.com The general mechanism involves the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the other equivalent of the β-ketoester and ammonia. organic-chemistry.org These two intermediates then condense to form the dihydropyridine ring. organic-chemistry.org The nature of the substituents on the starting aldehyde directly translates to the chemical and pharmacological properties of the final dihydropyridine product. Although the provided information does not directly link "this compound" to the synthesis of specific dihydropyridine potassium channel openers, its structural features as a substituted benzaldehyde (B42025) make it a plausible candidate for use in such synthetic strategies to create novel drug candidates.

"this compound" and its derivatives are instrumental in the synthesis of potent enzyme inhibitors, particularly those targeting purine (B94841) nucleoside phosphorylase (PNP). acs.orgsemanticscholar.org PNP is a crucial enzyme in the purine salvage pathway, and its inhibition has therapeutic potential in treating T-cell mediated diseases and certain cancers. semanticscholar.org

In the synthesis of novel PNP inhibitors, related bromo-iodobenzaldehydes undergo a series of transformations. For instance, a synthetic route might involve the reduction of the aldehyde to an alcohol, followed by further chemical modifications. acs.orgsemanticscholar.org The resulting substituted benzyl (B1604629) derivatives can then be coupled with a purine-like base to form the final inhibitor. The bromo and iodo groups on the aromatic ring provide sites for further derivatization, allowing for the fine-tuning of the inhibitor's binding affinity and selectivity for the target enzyme. Research in this area has led to the development of PNP inhibitors with significant potency and selectivity. semanticscholar.org

Role in Agrochemical Development

The development of new agrochemicals often mirrors the strategies used in pharmaceutical research, where substituted aromatic compounds play a crucial role. While specific applications of "this compound" in agrochemical development are not extensively detailed in the provided results, its structural motifs are found in molecules with potential herbicidal or pesticidal activity. The presence of multiple halogen atoms can enhance the biological activity and metabolic stability of a molecule, which are desirable properties for agrochemicals. The synthetic versatility of this compound allows for its incorporation into a variety of molecular scaffolds to screen for new agrochemical leads.

Precursor for Functional Materials

The unique electronic properties endowed by the fluorine, bromine, and iodine atoms make "this compound" an attractive precursor for the synthesis of functional organic materials.

Substituted benzaldehydes are common starting materials for the synthesis of various dyes and pigments. The aldehyde group can participate in condensation reactions with nucleophiles, such as anilines or phenols, to form Schiff bases or triphenylmethane-type structures, which are often highly colored. The bromo, fluoro, and iodo substituents on the aromatic ring of "this compound" can influence the electronic transitions within the resulting dye molecule, thereby affecting its color and other photophysical properties like fluorescence and phosphorescence. While specific examples of dyes synthesized from this particular compound are not provided, its chemical nature makes it a viable candidate for creating novel colorants with specialized properties for applications in textiles, printing, and optical data storage.

Building Blocks for Liquid Crystals (LCs)

The unique molecular architecture of this compound, characterized by a rigid phenyl ring and multiple halogen substituents, positions it as a promising candidate for the synthesis of advanced liquid crystalline materials. While direct reports detailing the integration of this specific compound into liquid crystal structures are not prevalent, its constituent features—the benzaldehyde core and the bromo, fluoro, and iodo substituents—are instrumental in the design of mesogenic molecules.

Aromatic aldehydes are also valuable precursors in the synthesis of liquid crystals, often forming the core or terminal part of the mesogenic structure. researchgate.netasianpubs.org The aldehyde functional group provides a reactive site for the construction of larger, more complex molecules, such as Schiff bases or esters, which are common motifs in liquid crystal design. researchgate.net

Given these principles, this compound can be considered a versatile building block. The aldehyde group allows for its incorporation into various molecular frameworks, while the distinct electronic and steric properties of the three different halogen atoms offer a sophisticated means of controlling the resulting material's properties. For instance, its precursor, 4-bromo-2-fluoro-1-iodobenzene, is recognized as a liquid crystal intermediate, highlighting the utility of this specific substitution pattern on the benzene (B151609) ring in generating mesogenic character. chemicalbook.comnih.govthermofisher.combldpharm.com

The synthesis of novel liquid crystals often involves the strategic combination of different substituted aromatic rings to create molecules with the desired shape anisotropy and intermolecular forces necessary for forming liquid crystalline phases (e.g., nematic, smectic). The table below presents examples of related halogenated compounds that have been investigated in the context of liquid crystal research, providing a comparative framework for the potential of this compound.

Interactive Data Table: Properties of Compounds Relevant to Liquid Crystal Synthesis

| Compound Name | CAS Number | Molecular Formula | Key Relevance to Liquid Crystals |

| 4-Bromo-2-fluorobenzaldehyde (B134337) | 57848-46-1 | C₇H₄BrFO | A halogenated benzaldehyde used in the synthesis of various organic molecules. nih.gov |

| 2-Fluoro-5-bromobenzaldehyde | 94569-84-3 | C₇H₄BrFO | An important pharmaceutical and organic synthesis intermediate. google.com |

| 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 | C₆H₃BrFI | Listed as a liquid crystal intermediate. bldpharm.com |

| 4-Bromo-1-fluoro-2-iodobenzene | 116272-41-4 | C₆H₃BrFI | A polyhalogenated benzene derivative used as a molecular building block. chemicalbook.com |

| 4-(4′-alkoxybiphenyl-4-carboxy)benzaldehyde | N/A | Varies | A series of aromatic aldehyde compounds shown to exhibit liquid crystalline properties. researchgate.net |

The strategic placement of fluoro, bromo, and iodo substituents on the benzaldehyde scaffold of this compound provides a powerful tool for molecular engineering in the field of material science. The selective reactivity of these halogens in various cross-coupling reactions further expands the synthetic possibilities, allowing for the construction of complex, high-performance liquid crystalline materials.

Future Research Directions and Emerging Paradigms for 4 Bromo 2 Fluoro 5 Iodobenzaldehyde

Development of Eco-Friendly and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the design of safer and more efficient processes. rjpn.org Future research on 4-Bromo-2-fluoro-5-iodobenzaldehyde will likely focus on developing synthetic routes that align with these principles. Traditional methods for synthesizing halogenated benzaldehydes can involve harsh conditions and the use of hazardous reagents. rjpn.org Therefore, a key direction will be the exploration of catalyst-free reactions or the use of benign and recyclable catalysts. rjpn.orgnih.gov

One promising avenue is the development of one-pot, multi-step syntheses that minimize waste by reducing the number of purification steps. acs.org For instance, a process where the sequential halogenation and formylation of a simpler precursor occur in a single reaction vessel would represent a significant improvement in efficiency and sustainability. The use of safer solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, potentially facilitated by microwave or ultrasound irradiation, are also important areas for investigation. rjpn.orgprimescholars.com The ultimate goal is to devise a synthetic pathway that maximizes atom economy, incorporating the maximum amount of starting materials into the final product, thereby generating minimal waste. rjpn.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Development of one-pot syntheses to minimize intermediate isolation and purification steps. acs.org |

| Atom Economy | Designing reaction pathways that incorporate the majority of atoms from the reactants into the final product. rjpn.org |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. rjpn.orgmisericordia.edu |

| Catalysis | Utilizing recyclable and highly efficient catalysts to reduce waste and energy consumption. rsc.orgrsc.org |

| Energy Efficiency | Employing methods like microwave or ultrasonic irradiation to reduce reaction times and energy usage. rjpn.org |

Integration into High-Throughput Synthesis and Screening Platforms

The discovery of new bioactive compounds and materials is greatly accelerated by high-throughput synthesis (HTS) and screening platforms. nih.gov Integrating this compound into such workflows could rapidly expand the library of its derivatives and identify compounds with desirable properties. The distinct reactivity of the bromo, iodo, and aldehyde groups allows for the creation of a large combinatorial library of compounds through automated parallel synthesis.

For example, the aldehyde group can be readily converted into a wide range of other functionalities, such as amines, alcohols, or carboxylic acids, while the bromo and iodo substituents can participate in various cross-coupling reactions. smolecule.com Miniaturized and automated reaction formats, such as those using microfluidic devices or multi-well plates, would enable the rapid synthesis of thousands of unique derivatives on a small scale. nih.govelsevierpure.com These libraries can then be subjected to high-throughput screening assays to identify hits for various applications, such as potential drug candidates or new materials with specific optical or electronic properties. nih.govd-nb.info

Exploration of Novel Catalytic Systems for Functionalization

The selective functionalization of the carbon-halogen and carbon-aldehyde bonds in this compound is a key challenge and a significant area for future research. The development of novel catalytic systems will be crucial for achieving high selectivity and efficiency in modifying this molecule. Transition-metal catalysis, particularly with palladium, has proven effective for C-H activation and cross-coupling reactions in similar systems. researchgate.netnih.gov

Future research could focus on developing catalysts that can selectively target one halogen over the others, for example, enabling a Suzuki coupling at the iodine position while leaving the bromine intact. Furthermore, catalytic systems that facilitate the direct C-H functionalization of the aromatic ring, without the need for pre-functionalized starting materials, would be highly valuable. rsc.orgresearchgate.net The use of directing groups that can be temporarily installed and later removed could also provide a powerful strategy for controlling the regioselectivity of these transformations. researchgate.net

| Catalytic Reaction | Potential Application to this compound |

| Suzuki Coupling | Selective carbon-carbon bond formation at the iodine or bromine position. |

| Sonogashira Coupling | Introduction of alkyne moieties at the halogenated positions. ossila.com |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds at the halogenated positions. |

| C-H Activation | Direct functionalization of the aromatic C-H bond. rsc.orgresearchgate.net |

| Reductive Amination | Conversion of the aldehyde to an amine. |

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry offers powerful tools for the rational design of new molecules with specific, pre-defined properties. nih.govnih.gov In the context of this compound, techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to guide the synthesis of new derivatives. nih.govnih.govyoutube.com

DFT calculations can be used to predict the reactivity of the different functional groups and to model the transition states of potential reactions, thereby helping to optimize reaction conditions. nih.govcanterbury.ac.ukfao.org QSAR studies can establish relationships between the structural features of this compound derivatives and their biological activity or material properties. nih.govnih.govmdpi.com This in silico approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory. By computationally screening virtual libraries of derivatives, researchers can identify compounds with enhanced potency, selectivity, or other desired characteristics before they are ever synthesized. youtube.com

Synergistic Applications in Interdisciplinary Fields

The unique structural features of this compound make it a promising scaffold for applications in a variety of interdisciplinary fields. In medicinal chemistry, the compound and its derivatives could serve as building blocks for the synthesis of novel therapeutic agents. Halogenated aromatic compounds are prevalent in many approved drugs, and the specific substitution pattern of this molecule could lead to new interactions with biological targets. smolecule.comnih.gov For example, it could be used to create new classes of enzyme inhibitors or receptor modulators. nih.gov

In materials science, the ability to selectively functionalize the different positions of the benzene (B151609) ring could be exploited to create novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The introduction of different functional groups could be used to tune the electronic and photophysical properties of the resulting materials. The development of derivatives with specific self-assembly properties could also lead to the creation of new supramolecular structures with interesting functions.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 4-Bromo-2-fluoro-5-iodobenzaldehyde in the laboratory?

- Methodological Answer:

- Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for ≥15 minutes, remove contaminated clothing, and seek medical attention .

- Toxicology: Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or ingestion; if ingested, rinse the mouth and contact a physician .

Q. What is a standard synthetic route for this compound?

- Methodological Answer:

- Oxidation of Alcohol Precursors: Adapt methods from analogous bromo-iodo benzaldehydes. For example, use DCM as a solvent, (COCl)₂ and DMSO as oxidizing agents under argon at −78°C. Stir for 15 minutes before adding the alcohol precursor dissolved in DCM .

- Purification: Isolate via column chromatography and validate purity using HPLC (>95% purity recommended) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation or functionalization reactions involving this compound be addressed?

- Methodological Answer:

- Steric and Electronic Effects: The electron-withdrawing fluoro and bromo groups direct electrophilic substitution to the para position relative to the aldehyde. For nucleophilic attacks (e.g., Suzuki coupling), optimize Pd catalyst systems (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance selectivity .

- Temperature Control: Low temperatures (−78°C) minimize side reactions, as seen in analogous aldehyde oxidations .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer:

- NMR Spectroscopy: Use NMR to confirm the aldehyde proton (δ ~190–200 ppm) and NMR to verify fluorine substitution patterns .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected: ~338.84 g/mol) and isotopic patterns (Br/I splitting) .

- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry, especially when synthesizing coordination complexes .

Q. How should researchers resolve discrepancies in experimental data (e.g., unexpected melting points or reaction yields)?

- Methodological Answer:

- Purity Assessment: Check for impurities (e.g., unreacted starting materials, byproducts like 4-Bromo-2-fluorobenzyl bromide) using TLC or GC-MS .

- Structural Analog Comparison: Cross-reference with analogs (e.g., 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, mp 249–254°C) to identify trends in physical properties .

- Reaction Optimization: Adjust stoichiometry (e.g., DMSO as a co-solvent) or catalyst loading to improve yields .

Application-Oriented Questions

Q. How can this compound be utilized to design bioactive analogs for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Functional Group Manipulation: Convert the aldehyde to hydrazones or Schiff bases for antimicrobial screening. For example, react with phenylhydrazine in ethanol under reflux .

- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with aryl boronic acids to introduce diversity at the iodine position .

- SAR Validation: Test derivatives against target enzymes (e.g., kinase inhibitors) and correlate substituent effects (e.g., electronegativity of halogens) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.